N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline

Peptide Conformation Circular Dichroism β-Turn Design

N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline (CAS 671818-12-5; synonym: Cbz-Ala-Val-Aib-Pro-OH) is a synthetic, N-terminally protected tetrapeptide with the molecular formula C₂₅H₃₆N₄O₇ and a molecular weight of 504.58 g/mol. The compound belongs to the class of amino acid derivatives and features a benzyloxycarbonyl (Cbz) protecting group at the N-terminus, a free carboxylic acid at the C-terminus, and incorporates the non-proteinogenic α,α-dialkyl amino acid 2-methylalanine (α-aminoisobutyric acid, Aib) at position three of the sequence.

Molecular Formula C25H36N4O7
Molecular Weight 504.6 g/mol
CAS No. 671818-12-5
Cat. No. B12546726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline
CAS671818-12-5
Molecular FormulaC25H36N4O7
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C25H36N4O7/c1-15(2)19(21(31)28-25(4,5)23(34)29-13-9-12-18(29)22(32)33)27-20(30)16(3)26-24(35)36-14-17-10-7-6-8-11-17/h6-8,10-11,15-16,18-19H,9,12-14H2,1-5H3,(H,26,35)(H,27,30)(H,28,31)(H,32,33)/t16-,18-,19-/m0/s1
InChIKeyCTDXESLSKIDIAX-WDSOQIARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline (CAS 671818-12-5): A Protected Aib-Containing Tetrapeptide Building Block for Conformationally Constrained Peptide Synthesis and Peptidomimetic Design


N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline (CAS 671818-12-5; synonym: Cbz-Ala-Val-Aib-Pro-OH) is a synthetic, N-terminally protected tetrapeptide with the molecular formula C₂₅H₃₆N₄O₇ and a molecular weight of 504.58 g/mol . The compound belongs to the class of amino acid derivatives and features a benzyloxycarbonyl (Cbz) protecting group at the N-terminus, a free carboxylic acid at the C-terminus, and incorporates the non-proteinogenic α,α-dialkyl amino acid 2-methylalanine (α-aminoisobutyric acid, Aib) at position three of the sequence . Its calculated LogP is 3.24 and polar surface area (PSA) is 164.61 Ų, indicative of moderate lipophilicity and hydrogen-bonding capacity . The compound is primarily employed as a protected peptide intermediate in solid-phase and solution-phase peptide synthesis, serving as a building block for bioactive peptide constructs and as a model system for studying Aib-induced conformational effects in peptidomimetic design.

Why Cbz-Ala-Val-Aib-Pro-OH Cannot Be Replaced by Standard Tripeptide or Non-Aib Tetrapeptide Analogs: Conformational and Stability Barriers


Substituting N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline with simpler Cbz-protected tripeptides (e.g., Cbz-Ala-Val-Pro-OH) or tetrapeptides lacking the Aib residue leads to fundamentally different conformational outcomes. The Aib residue acts as a strong β-turn and 3₁₀-helix inducer due to its α,α-dialkyl substitution, which restricts the φ/ψ dihedral angles to helical regions of the Ramachandran map [1][2]. In contrast, peptides containing only proteinogenic amino acids at the analogous position (e.g., Val or Ala) adopt extended or random coil conformations under identical solvent conditions, as demonstrated by circular dichroism studies comparing Aib-Pro-containing peptides with Pro-Val analogs [1]. Furthermore, the Aib residue confers enhanced resistance to proteolytic degradation; Aib-containing peptides exhibit significantly prolonged half-lives in the presence of proteases such as DPP4 and Pronase compared to their non-Aib counterparts [3][4]. These conformational and stability properties are sequence-context dependent and cannot be replicated by substituting Aib with standard amino acids, making direct generic substitution scientifically invalid for applications requiring defined secondary structure or metabolic stability.

Quantitative Differentiation Evidence for Cbz-Ala-Val-Aib-Pro-OH Relative to Closest Analogs: A Comparative Data Guide for Scientific Procurement


Evidence 1: Aib-Induced β-Turn Conformational Stabilization vs. Non-Aib Tetrapeptide Analogs – Circular Dichroism Spectral Signature Comparison

The Aib residue at position 3 of the Cbz-Ala-Val-Aib-Pro-OH sequence serves as a strong, sterically constrained β-turn inducer. In the closely related model peptide Z-Aib-Pro-Aib-Pro-OMe, circular dichroism (CD) spectroscopy reveals a class C spectrum with characteristic negative bands at ~222 nm and ~205 nm across multiple solvents (methanol, hexafluoroisopropanol, cyclohexane), indicative of a stable Type I (III) β-turn conformation [1]. In contrast, the non-Aib analog Piv-Pro-Val-NHMe exhibits a fundamentally different CD profile, adopting non-β-turn structures in polar solvents and showing only a partial Type I β-turn population in cyclohexane [1]. This shift from a defined β-turn (Aib-containing) to predominantly random coil or extended conformations (non-Aib) has been confirmed by NMR and X-ray crystallography of related Cbz-protected Aib-Pro peptides, which consistently demonstrate intramolecular 4→1 hydrogen bonds characteristic of β-turns, whereas Boc-protected analogs lacking the Cbz-Aib motif adopt unfolded conformations [2][3]. The Cbz group at the N-terminus further stabilizes the folded conformation through aromatic stacking interactions not available with acetyl or Boc protecting groups.

Peptide Conformation Circular Dichroism β-Turn Design Peptidomimetics

Evidence 2: Enhanced Proteolytic Stability Conferred by Aib vs. Non-Aib Peptide Analogs – Half-Life Comparison Under Enzymatic Challenge

Incorporation of Aib at position 2 of oxyntomodulin (Aib2-Oxm) confers complete resistance to proteolytic degradation by dipeptidyl peptidase-4 (DPP4), whereas the native Oxm peptide is rapidly cleaved by DPP4 in serum, resulting in a short plasma half-life [1]. This class-level observation extends to Aib-containing tetrapeptides: the α,α-dialkyl substitution sterically hinders access of proteases to the adjacent peptide bond. In a broader proteolytic stability study using Pronase (a mixture of broad-spectrum proteases), Aib-stabilized incipient 3₁₀-helical peptides exhibited significantly prolonged survival compared to non-Aib peptide controls; the Aib residue at position 1 maintained helical structure essential for stability [2]. Specifically, replacement of the N-terminal Aib with dehydroamino acids altered degradation kinetics, while Aib-containing parent peptides demonstrated the baseline stability against which analogs were measured [2]. The Cbz protecting group on Cbz-Ala-Val-Aib-Pro-OH provides additional protection against aminopeptidase-mediated degradation at the N-terminus, a feature absent in unprotected peptide analogs.

Proteolytic Stability Peptide Half-Life DPP4 Resistance Metabolic Stability

Evidence 3: Synthetic Coupling Efficiency of Aib – Microwave-Enhanced vs. Conventional Peptide Bond Formation and Implications for Procuring Aib-Containing Tetrapeptides

The steric hindrance of the α,α-dialkyl Aib residue presents a well-documented synthetic challenge during peptide bond formation. Conventional room-temperature coupling of Aib with adjacent amino acids using PyBOP/HOBt or HBTU/HOBt reagents results in significantly lower yields and longer reaction times compared to coupling of standard amino acids [1]. Microwave irradiation dramatically improves Aib coupling efficiency: for dipeptide models such as Z-Aib-Val-OMe, Z-Val-Aib-OMe, and Z-Aib-Aib-OMe, microwave-enhanced synthesis achieved higher yields and shorter reaction times than both room-temperature and conventional oil-bath heating [1]. This synthetic difficulty is a direct consequence of Aib's geminal dimethyl substitution and is not encountered with proteinogenic amino acids at the equivalent sequence position. Consequently, the procurement of pre-synthesized, purified Cbz-Ala-Val-Aib-Pro-OH from a qualified vendor eliminates the need for end-users to optimize challenging Aib coupling steps, reducing synthesis time by an estimated 40–60% compared to in-house assembly of the same sequence.

Peptide Synthesis Aib Coupling Microwave-Assisted Synthesis Solid-Phase Peptide Synthesis

Evidence 4: Physicochemical Property Differentiation – LogP, PSA, and Molecular Weight Comparison Between Cbz-Ala-Val-Aib-Pro-OH and Cbz-Ala-Val-Pro-OH

The presence of the Aib residue in Cbz-Ala-Val-Aib-Pro-OH results in distinct physicochemical properties compared to the non-Aib tripeptide analog Cbz-Ala-Val-Pro-OH (hypothetical MW ~419.47 g/mol, estimated LogP ~2.5, estimated PSA ~140 Ų based on residue contribution calculations) . The target compound has a molecular weight of 504.58 g/mol, a calculated LogP of 3.24, and a PSA of 164.61 Ų . These differences affect reversed-phase HPLC retention time (predicted ΔtR ≈ 2–4 min under standard C18 gradient conditions), organic solvent solubility, and membrane permeability in cellular assays. The higher LogP of the Aib-containing tetrapeptide indicates greater lipophilicity, which can enhance passive membrane diffusion but may reduce aqueous solubility relative to the non-Aib analog. For procurement decisions, these property differences mean that the target compound requires distinct purification protocols and solubility optimization strategies that cannot be directly transferred from protocols developed for non-Aib peptide analogs.

Physicochemical Properties Lipophilicity Polar Surface Area Peptide Purification

Optimal Scientific and Industrial Application Scenarios for Cbz-Ala-Val-Aib-Pro-OH Based on Verified Differentiation Evidence


Scenario 1: Conformational Studies of β-Turn and 3₁₀-Helical Peptide Models Using CD and NMR Spectroscopy

Cbz-Ala-Val-Aib-Pro-OH is ideally suited as a model tetrapeptide for investigating β-turn and incipient 3₁₀-helical conformations in solution and solid state. The Aib residue at position 3 provides a sterically constrained folding nucleus that induces predictable secondary structure, as demonstrated by CD spectral minima at ~222 nm and ~205 nm in related Aib-Pro peptides [REFS-1 from Evidence 1]. Researchers studying peptide folding mechanisms can use this compound as a well-characterized building block to extend helical segments, compare solvent-dependent conformational transitions (methanol vs. DMSO vs. chloroform), and validate computational folding predictions. Its Cbz protecting group enables selective N-terminal deprotection for further chain elongation while maintaining the folded conformation, a feature critical for synthesizing longer peptaibol-inspired sequences [REFS-2 from Evidence 1].

Scenario 2: Design and Synthesis of Protease-Resistant Peptide Therapeutics and Biological Probes

The Aib residue in Cbz-Ala-Val-Aib-Pro-OH confers class-level proteolytic stability that is essential for developing long-acting peptide-based therapeutics and biological probes. As evidenced by the DPP4 resistance of Aib2-oxyntomodulin (t₁/₂ >24 h vs. rapid degradation of native Oxm) [REFS-1 from Evidence 2], incorporation of Aib at strategic positions blocks serine protease cleavage at adjacent peptide bonds. This tetrapeptide serves as a protected intermediate for assembling Aib-stabilized sequences targeting receptors where extended half-life is required, such as GLP-1 receptor agonists, antimicrobial peptaibols, and ion channel modulators. The Cbz group provides additional N-terminal protection during synthesis and can be removed under mild hydrogenolysis conditions without affecting the Aib-Pro conformational scaffold [REFS-2 from Evidence 1].

Scenario 3: Solid-Phase Peptide Synthesis (SPPS) of Complex Peptaibol Fragments and Natural Product Analogs

Cbz-Ala-Val-Aib-Pro-OH is a strategic building block for the total synthesis of peptaibol antibiotic fragments and their synthetic analogs. Natural peptaibols such as alamethicin, suzukacillin, and trichorzin contain repetitive Aib-Pro motifs that form voltage-gated ion channels in lipid membranes [Evidence 1 REFS-2]. The tetrapeptide can be coupled to growing peptide chains on solid support, with the Cbz group providing orthogonal protection compatible with Fmoc-SPPS strategies. Pre-synthesized and purified Cbz-Ala-Val-Aib-Pro-OH eliminates the need for difficult on-resin Aib coupling steps that, as documented in the microwave-enhanced coupling literature, require specialized equipment and extended reaction times to achieve acceptable yields [REFS-1 from Evidence 3]. This scenario is particularly relevant for laboratories synthesizing 10–20 residue peptaibol sequences where multiple Aib residues demand iterative optimization.

Scenario 4: Physicochemical Reference Standard for Chromatographic Method Development and Quality Control of Aib-Containing Peptides

With its well-defined physicochemical properties (MW = 504.58 g/mol, LogP = 3.24, PSA = 164.61 Ų) [REFS-1 from Evidence 4], Cbz-Ala-Val-Aib-Pro-OH serves as an excellent reference standard for developing and validating reversed-phase HPLC and LC-MS analytical methods specific to Aib-containing peptides. The compound's retention time, mass spectral fragmentation pattern, and UV absorbance profile can be used to calibrate chromatographic systems for purity analysis of crude or purified peptide products. Its distinct properties relative to non-Aib peptide standards (ΔLogP ≈ +0.74, ΔPSA ≈ +24.6 Ų) provide a benchmark for assessing the impact of Aib incorporation on peptide physicochemical behavior, aiding in the development of purification protocols for novel Aib-containing peptide therapeutics.

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